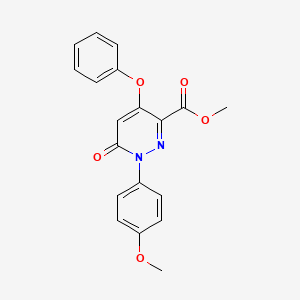
Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate, also known as MPPD, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPD is a pyridazinecarboxylate derivative that has been synthesized using various methods.
Scientific Research Applications
Structural Analysis and Interactions
The structure of related compounds featuring cyclic groups, such as 4-(methoxycarbonyl)phenyl and dihydropyridazinyl, linked by a methylene spacer, reveals interesting molecular interactions. Centrosymmetric intermolecular N—H⋯O hydrogen bonds form dimers, which are connected by C—Br⋯O=C interactions to create one-dimensional polymeric structures. This highlights the potential for exploring intermolecular forces and designing materials with specific properties (Bortoluzzi et al., 2011).
Synthetic Methodologies
Synthesis of novel classes of compounds, including aminofuro- and aminothienopyridazinones, from derivatives of methyl carboxylate, has been documented. These methodologies involve regiospecific conversions and intramolecular cyclizations, presenting routes for the creation of fused pyridazinone skeletons. Such studies are fundamental for developing synthetic strategies for new drug molecules or materials (Koza et al., 2013).
Herbicidal Activities
Research into pyridazine derivatives with substituted benzyloxy or phenoxy groups has shown significant herbicidal activities, emphasizing the agricultural applications of these chemicals. The introduction of specific substituents on the pyridazine ring and benzene ring plays a crucial role in enhancing herbicidal efficiency, offering insights into designing more effective and selective agrochemicals (Xu et al., 2012).
properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-10-8-13(9-11-14)21-17(22)12-16(18(20-21)19(23)25-2)26-15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSCTSCZSXGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

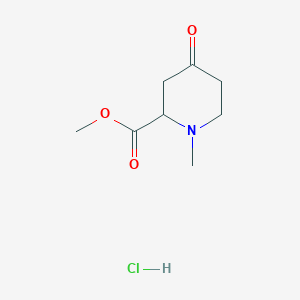
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
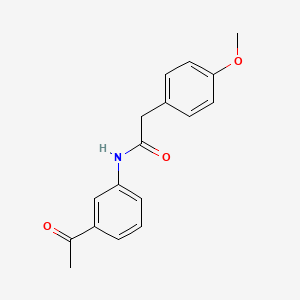
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)


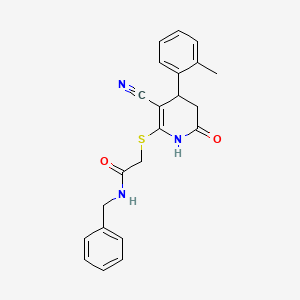
![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)
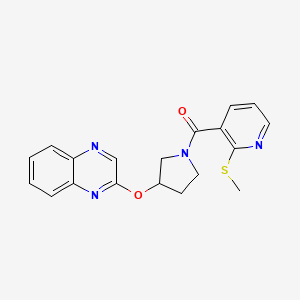
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)
![2-[1-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2963625.png)